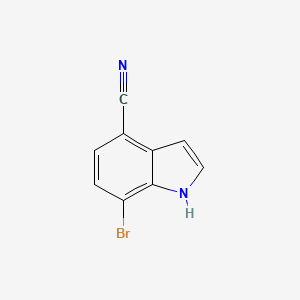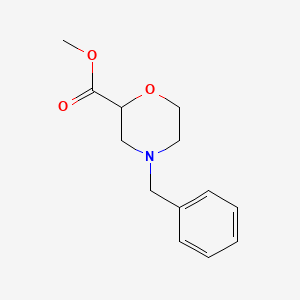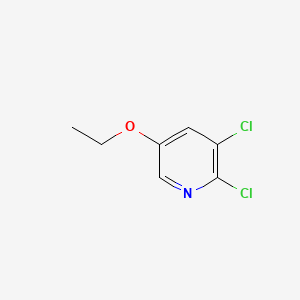
4-tert-butoxyisophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butoxyisophthalonitrile: is an organic compound with the molecular formula C12H12N2O . It is a derivative of isophthalonitrile, where a tert-butoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butoxyisophthalonitrile typically involves the following steps:
Starting Material: The process begins with isophthalonitrile.
Substitution Reaction: The isophthalonitrile undergoes a substitution reaction with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butoxyisophthalonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted isophthalonitrile derivatives.
Scientific Research Applications
4-tert-Butoxyisophthalonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-butoxyisophthalonitrile involves its interaction with various molecular targets. The tert-butoxy group can enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The nitrile groups can interact with enzymes and other proteins, potentially leading to biological activity.
Comparison with Similar Compounds
Isophthalonitrile: The parent compound without the tert-butoxy group.
4-tert-Butylisophthalonitrile: A similar compound with a tert-butyl group instead of a tert-butoxy group.
4-tert-Butylphthalonitrile: Another derivative with a tert-butyl group on a different position of the benzene ring.
Uniqueness: 4-tert-Butoxyisophthalonitrile is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable intermediate in organic synthesis and material science.
Properties
CAS No. |
166976-22-3 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-5-4-9(7-13)6-10(11)8-14/h4-6H,1-3H3 |
InChI Key |
ZZGBUVBSBRGIFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N |
Synonyms |
4-tert-butoxyisophthalonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



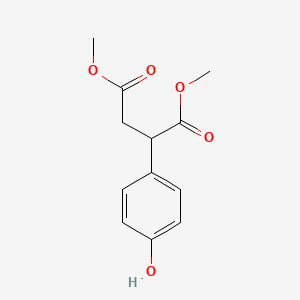
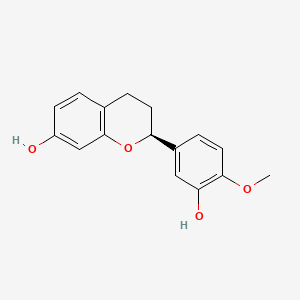
![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
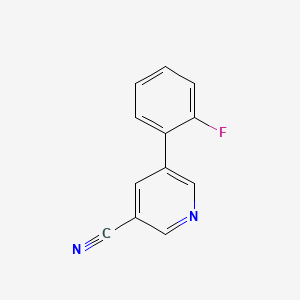
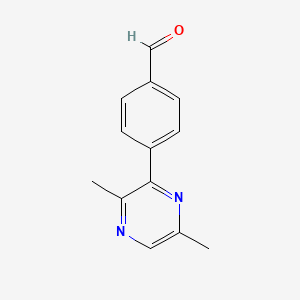
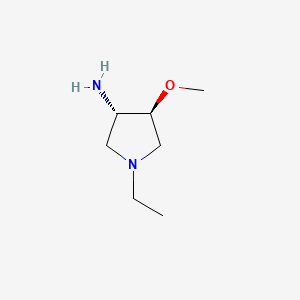
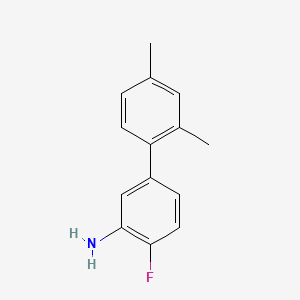
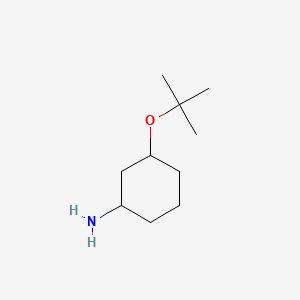
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
